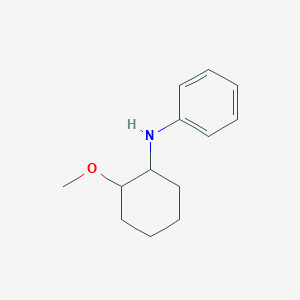![molecular formula C20H25N3O2 B5069123 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MeOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has also been used in studies investigating the role of serotonin receptors in the brain.
Mécanisme D'action
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide acts as a selective antagonist of serotonin 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress. By blocking these receptors, this compound may modulate the activity of serotonin in the brain and affect the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is its selectivity for serotonin 5-HT1A receptors, which allows for more precise targeting of these receptors in research studies. However, this compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of more stable and soluble analogs of this compound for use in research studies. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems in the brain. Additionally, this compound may have potential applications in the treatment of other psychiatric disorders beyond depression, anxiety, and schizophrenia. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of serotonin 5-HT1A receptors makes it a valuable tool for investigating the role of serotonin in the brain and its potential therapeutic effects. However, further research is needed to fully understand the potential of this compound and its limitations in laboratory experiments.
Méthodes De Synthèse
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 2-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methylphenylacetic acid. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-9-17(10-8-16)21-20(24)15-22-11-13-23(14-12-22)18-5-3-4-6-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYCSAGBIXKJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)
![2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5069078.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)





![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)
